molecular formula C13H9N3O B290222 N-(3-cyanophenyl)pyridine-3-carboxamide

N-(3-cyanophenyl)pyridine-3-carboxamide

货号: B290222
分子量: 223.23 g/mol
InChI 键: MXIJCRMOWDFFJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Cyanophenyl)pyridine-3-carboxamide is a small-molecule compound characterized by a pyridine ring substituted at the 3-position with a carboxamide group, which is further linked to a 3-cyanophenyl moiety. This compound has been studied in the context of protease inhibition, particularly against the SARS-CoV-2 main protease (M<sup>pro</sup>), where its pyridine ring occupies a lateral binding pocket and forms critical hydrogen bonds with residues such as HIS163 and GLN189 . Its structural simplicity and modularity make it a scaffold for derivatization to optimize pharmacokinetic and pharmacodynamic properties.

属性

分子式

C13H9N3O

分子量

223.23 g/mol

IUPAC 名称

N-(3-cyanophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O/c14-8-10-3-1-5-12(7-10)16-13(17)11-4-2-6-15-9-11/h1-7,9H,(H,16,17)

InChI 键

MXIJCRMOWDFFJZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C#N

规范 SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C#N

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares N-(3-cyanophenyl)pyridine-3-carboxamide with structurally analogous compounds, focusing on substituent effects, binding interactions, and biological activity.

Pyridine-3-carboxamide Derivatives with Varied Aromatic Substituents

  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) (): Structural Differences: Both feature an acetamide linker instead of a direct carboxamide bond. The pyridine ring in 5RGX has a 4-methyl group, while 5RGZ lacks this substitution. Binding Interactions: These compounds exhibit binding affinities better than −22 kcal/mol against SARS-CoV-2 M<sup>pro</sup>, with the pyridine ring interacting with HIS163 and the linker forming hydrogen bonds with ASN142 and GLN189 . Activity: The methyl group in 5RGX may enhance hydrophobic interactions, but the direct carboxamide in N-(3-cyanophenyl)pyridine-3-carboxamide likely provides stronger hydrogen bonding.
  • 2-Hydroxy-N-(3-hydroxyphenyl)pyridine-3-carboxamide (): Structural Differences: Hydroxyl groups replace the cyano and pyridine C2-hydrogen. Physicochemical Properties: Increased polarity (logP reduced due to −OH groups) improves solubility (molecular weight: 230.22 g/mol) but may reduce membrane permeability compared to the cyanophenyl analog .

Indan-Substituted Pyridine-3-carboxamides ():

  • Examples: 2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36) .
  • Structural Differences : Bulky indan substituents introduce steric bulk and lipophilicity.
  • Activity : These derivatives are patented for undisclosed therapeutic applications, likely leveraging the indan group for target selectivity or metabolic stability .

Heterocyclic Carboxamide Analogs

  • Linomide (Quinoline-3-carboxamide) (): Structural Differences: A quinoline ring replaces pyridine, with a hydroxyl group at C4. Activity: Linomide exhibits antiangiogenic effects by inhibiting endothelial cell migration and invasion, contrasting with the protease-targeted activity of pyridine-3-carboxamides .
  • Triazolo-Pyridazine Carboxamides ():

    • Example: N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide .
    • Structural Differences : A triazolo-pyridazine system introduces additional hydrogen-bonding sites.
    • Activity : Such compounds are explored for kinase inhibition, highlighting how heterocycle variation diversifies biological targets .

Data Table: Key Comparative Properties

Compound Name Structure Highlights Binding Affinity (kcal/mol) Key Interactions Solubility (Predicted logP) Biological Activity
N-(3-Cyanophenyl)pyridine-3-carboxamide Pyridine + 3-cyanophenyl carboxamide Not reported HIS163, ASN142, GLN189 ~2.5 (moderate) SARS-CoV-2 M<sup>pro</sup> inhibition
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Acetamide linker + pyridine <−22 HIS163, ASN142 ~1.8 SARS-CoV-2 M
2-Hydroxy-N-(3-hydroxyphenyl)pyridine-3-carboxamide Dual −OH groups Not reported Enhanced hydrogen bonding ~0.9 Undisclosed (improved solubility)
Linomide Quinoline + phenylmethyl carboxamide Not reported Endothelial cell receptors ~1.2 Antiangiogenic
A.3.36 (Indan derivative) Indan + difluoromethyl Not reported Hydrophobic interactions ~3.8 Patented therapeutic

Research Findings and Implications

  • SARS-CoV-2 M<sup>pro</sup> Inhibition: Pyridine-3-carboxamides with direct carboxamide linkages (e.g., N-(3-cyanophenyl)pyridine-3-carboxamide) exhibit stronger hydrogen bonding to ASN142 and GLN189 compared to acetamide-linked analogs, suggesting superior target engagement .
  • Substituent Effects: The 3-cyano group enhances binding through electron-withdrawing effects and π-stacking, while hydroxyl groups (as in ) improve solubility at the cost of reduced lipophilicity.
  • Heterocycle Diversity: Quinoline and triazolo-pyridazine analogs demonstrate scaffold versatility, enabling adaptation to diverse targets (e.g., antiangiogenesis vs. protease inhibition) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。